1,4-Oxazepane-6-carboxamide can be classified as an N-heterocyclic compound. It is synthesized from various precursors through several chemical pathways. The compound's molecular formula is , with a molecular weight of approximately 172.22 g/mol. It is often utilized in research settings for its potential pharmacological properties, including monoamine reuptake inhibition .
The synthesis of 1,4-oxazepane-6-carboxamide has been explored through various methodologies:
The molecular structure of 1,4-oxazepane-6-carboxamide features a seven-membered ring with one nitrogen atom and one oxygen atom in the ring. The carboxamide group is attached to the sixth carbon atom of the oxazepane ring.
CN(C)C(=O)C1CNCCOC1
BJIHIPDTTHLJFL-UHFFFAOYSA-N
These structural representations indicate the compound's potential for forming hydrogen bonds due to the presence of both nitrogen and oxygen atoms, which can influence its solubility and interaction with biological targets.
1,4-Oxazepane-6-carboxamide participates in various chemical reactions that can modify its structure or enhance its reactivity:
These reactions are crucial for exploring the compound's utility in drug development.
The mechanism of action for 1,4-oxazepane-6-carboxamide primarily involves its interaction with neurotransmitter systems. Compounds in this class have been studied for their ability to inhibit monoamine reuptake, which can enhance neurotransmitter levels in synaptic clefts:
1,4-Oxazepane-6-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for synthesis and application in biological assays.
The primary applications of 1,4-oxazepane-6-carboxamide lie within medicinal chemistry:
Ring-closing metathesis (RCM) has emerged as the most atom-economical method for constructing the unsaturated seven-membered ring of 1,4-oxazepanes. This approach capitalizes on the intramolecular metathesis of bis-allylic precursors to form the oxazepine scaffold, with subsequent reduction yielding the saturated heterocycle. Modern RCM catalysts—particularly second-generation Grubbs ruthenium complexes (e.g., G-II: RuCl₂(IMesH₂)(=CHPh)) and Hoveyda-Grubbs variants—exhibit exceptional functional group tolerance, enabling the incorporation of carboxamide precursors prior to cyclization [4] . Key optimization parameters include:
Table 1: RCM Catalyst Efficiency for Oxazepane Precursors
Catalyst | Substrate Type | Reaction Time (h) | Yield (%) |
---|---|---|---|
Grubbs II (G-II) | Di-allyl ether | 2.5 | 92 |
Hoveyda-Grubbs II | Allyl-vinyl system | 4.0 | 85 |
Nolan catalyst | Sterically hindered diene | 12.0 | 78 |
RCM’s versatility is exemplified in the synthesis of 6-cyano-1,4-oxazepine, where acrylonitrile-containing dienes undergo smooth cyclization. Subsequent hydrogenation (Pd/C, H₂) delivers the saturated 6-carboxamide scaffold [8].
Carboxamide installation and diversification leverage the reactivity of carboxylic acid intermediates at C6. Nucleophilic acyl substitution (NAS) follows a two-step addition-elimination mechanism governed by the principle of acid-base mediocrity: reactions proceed when the nucleophile is a stronger base than the departing group [5] [7].
Key Strategies:
Table 2: Nucleophilic Acyl Substitution at Oxazepane-6-carboxylate
Carboxylic Acid Derivative | Nucleophile | Conditions | Product Yield (%) |
---|---|---|---|
Acid chloride | NH₃ (g) | −78°C, Et₂O | 88 |
Mixed anhydride | Benzylamine | 0°C → rt, CH₂Cl₂ | 92 |
Methyl ester | 4-Fluorophenethylamine | 140°C, MW, neat | 75 |
Notably, TFA-mediated deprotection of resin-bound intermediates triggers spontaneous lactonization at C5–C6, necessitating careful orthogonal protection strategies for direct carboxamide formation [3].
The chiral C5 and C2 centers in 1,4-oxazepane-6-carboxamides dictate pharmacological profiles, necessitating enantioselective routes. Three advanced strategies have been developed:
:L-Homoserine serves as a precursor for the stereogenic C5 center. Immobilization as Fmoc-HSe(TBDMS)-OH on Wang resin ensures chirality transfer during alkylation and cyclization steps. Diastereomeric ratios (dr) exceed 95:5 when using α-branched 2-bromoacetophenones [3].
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8